



Application Notes & Protocols for INO-5401 In Vivo Studies

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Compound of Interest		
Compound Name:	INO5042	
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These application notes provide a detailed overview and protocol for a representative in vivo study design for INO-5401, a synthetic DNA immunotherapy. The information is synthesized from publicly available clinical trial data, primarily focusing on its application in glioblastoma (GBM).

Introduction to INO-5401

INO-5401 is an investigational cancer immunotherapy composed of three synthetic DNA plasmids.[1] These plasmids encode for three distinct tumor-associated antigens (TAAs):

- hTERT (human Telomerase Reverse Transcriptase)
- WT1 (Wilms' Tumor 1)
- PSMA (Prostate-Specific Membrane Antigen)

These antigens are known to be over-expressed in various cancers, including glioblastoma.[2] [3] The therapy is based on the principle of generating a targeted, de novo T-cell response against cancer cells expressing these antigens.[4][5]

Mechanism of Action: INO-5401 is delivered into the patient's cells via intramuscular (IM) injection followed by electroporation (EP) using a proprietary device, the CELLECTRA®. The electroporation process temporarily increases cell membrane permeability, facilitating the



uptake of the DNA plasmids. Once inside the cells, the DNA is transcribed and translated, leading to the expression of the hTERT, WT1, and PSMA antigens. These newly synthesized antigens are then presented to the immune system, activating robust, antigen-specific CD8+ T-cell responses capable of recognizing and destroying tumor cells.

To enhance the immune response, INO-5401 is typically co-administered with INO-9012, a synthetic plasmid encoding for Interleukin-12 (IL-12), a potent immune-stimulating cytokine. Furthermore, to overcome the immunosuppressive tumor microenvironment, this combination is often evaluated alongside an immune checkpoint inhibitor, such as a PD-1 inhibitor (e.g., cemiplimab or atezolizumab).

Representative In Vivo Study Design: Glioblastoma Multiforme (GBM)

The following protocol outlines a Phase 1/2 clinical trial design, which is a human in vivo study, for newly diagnosed GBM patients. This design integrates INO-5401 with standard-of-care (SoC) treatment.

Study Objectives:

- Primary: To evaluate the safety and tolerability of INO-5401 and INO-9012 administered with a PD-1 inhibitor in combination with standard-of-care chemoradiation.
- Secondary: To assess the immunogenicity of the treatment and evaluate preliminary efficacy, including Overall Survival (OS) and Progression-Free Survival (PFS).

Patient Population:

- Adult patients with newly diagnosed, histologically confirmed glioblastoma.
- Patients are often stratified into two cohorts based on the methylation status of the O6methylguanine-DNA methyltransferase (MGMT) promoter, a key biomarker in GBM:
 - Cohort A: MGMT promoter unmethylated.
 - Cohort B: MGMT promoter methylated.



Experimental Protocols

a. Treatment Regimen

The multi-faceted treatment protocol involves the administration of the DNA immunotherapy, a checkpoint inhibitor, and the standard of care (radiation and chemotherapy).

Protocol Details:

- DNA Immunotherapy Administration:
 - INO-5401: 9 mg, administered intramuscularly (IM).
 - INO-9012: 1 mg, administered IM.
 - Delivery: Both are delivered followed by electroporation with the CELLECTRA® 2000 device.
 - Schedule: Every 3 weeks for the first 4 doses, then every 9 weeks for subsequent doses.
- Immune Checkpoint Inhibitor:
 - o Agent: Cemiplimab (or other PD-1 inhibitor).
 - Dose: 350 mg, administered intravenously (IV).
 - Schedule: Every 3 weeks.
- Standard of Care (SoC):
 - Radiation Therapy (RT): Standard fractionated radiation, e.g., 40 Gy over 3 weeks.
 - Chemotherapy (Temozolomide TMZ):
 - Administered concurrently with radiation for all patients.
 - Adjuvant TMZ is continued for patients in the MGMT methylated cohort (Cohort B) for up to six cycles.



b. Immunogenicity Assessment Protocol

Evaluating the immune response is critical to understanding the mechanism of action.

Protocol Details:

- Sample Collection: Peripheral blood mononuclear cells (PBMCs) are collected from patients at baseline and at multiple time points following vaccination.
- Assay: Interferon-gamma (IFN-γ) ELISpot assay is used to quantify antigen-specific T-cell responses.
- Procedure:
 - Isolate PBMCs from blood samples.
 - Stimulate PBMCs in vitro with peptide pools corresponding to the hTERT, WT1, and PSMA antigens encoded by INO-5401.
 - A negative control (no peptide) and a positive control (phytohemagglutinin) are included.
 - After an incubation period, the number of IFN-y-secreting cells (spot-forming units) is quantified. An increase from baseline indicates a positive T-cell response.
- Flow Cytometry: Multi-parameter flow cytometry can be used for a more detailed characterization of the T-cell response, including identifying the phenotype (e.g., CD8+ vs. CD4+), activation markers (e.g., CD137), and cytotoxic potential (e.g., Granzyme B, Perforin expression).

Data Presentation and Endpoints

Quantitative data from the study should be collected and organized for clear analysis.

Table 1: Key Study Endpoints and Metrics



Endpoint Category	Specific Endpoint	Metric	Time Point(s)
Safety & Tolerability	Adverse Events (AEs)	Incidence, nature, and grade of AEs and Serious AEs (SAEs)	Throughout the study
Efficacy	Overall Survival (OS)	Percentage of patients alive	12 and 18 months
	Median Overall Survival	Time in months	Final analysis
	Progression-Free Survival (PFS)	Percentage of patients without disease progression	6 months
Immunogenicity	T-Cell Response	Fold-increase in IFN-y spot-forming units over baseline	Pre- and post- vaccination

| | Immune Cell Infiltration | T-cell markers in tumor tissue (optional, via biopsy) | Pre- and post-treatment |

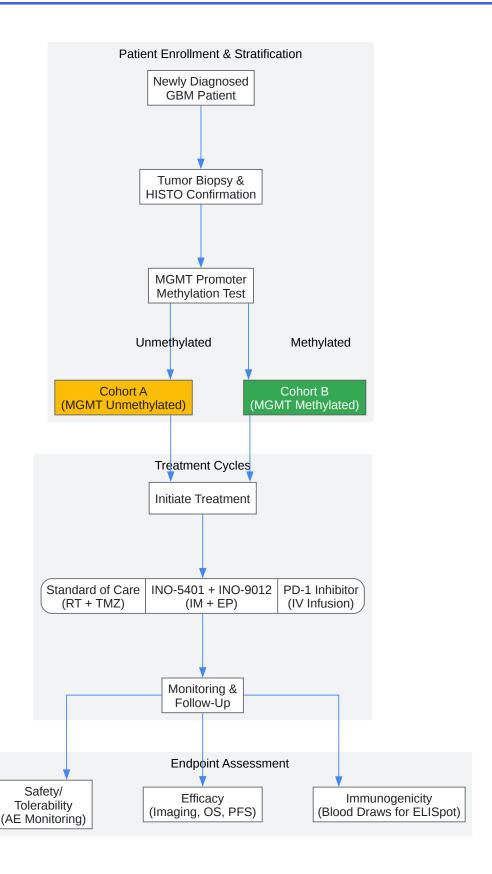
Table 2: Representative Efficacy Data from Phase 1/2 GBM Trial

Cohort (MGMT Status)	Number of Patients	Overall Survival at 12 Months (OS12)	Overall Survival at 18 Months (OS18)	Median Overall Survival (mOS)
A (Unmethylated)	32	84.4%	50%	17.9 months

| B (Methylated) | 20 | 85% | 70% | 32.5 months |

Visualizations: Workflows and Pathways

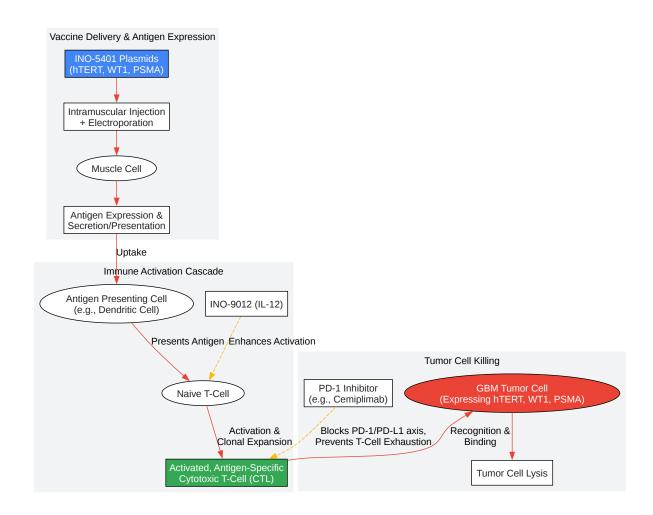




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Caption: Experimental workflow for a GBM clinical trial of INO-5401.





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